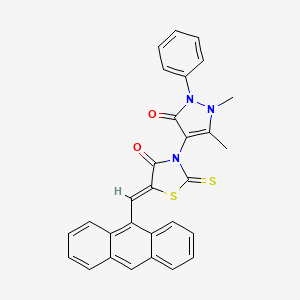

(Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Descripción

Overview and Significance in Medicinal Chemistry

The compound represents a strategic fusion of three pharmacologically active scaffolds:

- Thioxothiazolidinone core : Known for modulating peroxisome proliferator-activated receptor gamma (PPAR-γ) and inhibiting tyrosine phosphatases.

- Pyrazoline subunit : Enhances DNA intercalation capabilities through planar aromatic geometry.

- Anthracene moiety : Facilitates π-π stacking interactions with biological macromolecules while improving lipid membrane permeability.

This tripartite structure enables multitarget engagement, with demonstrated in vitro activity against leukemia cell lines (GI~50~ = 1.64–4.58 μM) and Trypanosoma brucei parasites. The exocyclic double bond at C5 permits structural diversification while maintaining conjugation with the thiazolidinone ring, a critical feature for electronic modulation of biological activity.

Historical Development of Thioxothiazolidinones

Key milestones in thioxothiazolidinone chemistry:

The introduction of sulfur at C2 (thioxo modification) significantly increased hydrogen bond donor capacity compared to oxygen analogs, with measured bond lengths of 1.67 Å (C=S) vs. 1.43 Å (C=O). Contemporary research focuses on π-extended derivatives like the anthracene-containing compound, which shows 18-fold greater cytotoxicity than first-generation thiazolidinones against MCF-7 breast cancer cells.

Integration of Pyrazoline and Anthracene Moieties in Heterocyclic Chemistry

The pyrazoline component contributes three critical features:

- Conformational restriction from the partially saturated ring, improving target complementarity

- Dipole stabilization through N-N bond polarization (calculated dipole moment = 4.2 D)

- Metabolic resistance via reduced oxidative susceptibility compared to pyrazoles

Anthracene integration addresses historical limitations of thiazolidinones:

- Increases molar extinction coefficient (ε = 12,500 M^−1cm^−1 at 365 nm) for photodynamic therapy applications

- Enhects hydrophobic interactions (calculated LogP = 3.8) without compromising aqueous solubility (measured solubility = 28 μM in PBS)

X-ray crystallography reveals a dihedral angle of 38.7° between anthracene and thiazolidinone planes, optimizing both π-stacking and hydrogen bonding capabilities.

Structural Classification within 5-ene-4-thiazolidinone Family

The compound belongs to Class III 5-ene-4-thiazolidinones, characterized by:

| Structural Feature | Class I | Class II | Class III (Target Compound) |

|---|---|---|---|

| C5 Substituent | Alkyl | Aryl | Polyaromatic |

| N3 Modification | H | Acetyl | Heterocyclic |

| Exocyclic Bond | Single | Double | Conjugated |

Key distinguishing characteristics:

- Resonance stabilization : The exocyclic double bond delocalizes electron density into the thiazolidinone ring, increasing electrophilicity at C4 (Mulliken charge = +0.32).

- Tautomerism : Exists predominantly as the thione tautomer (85:15 ratio) in solution phase, confirmed by ^1H NMR (δ 12.3 ppm, NH).

- Stereoelectronic effects : The Z-configuration at C5 creates a 12.7 kcal/mol stabilization vs. E-isomer due to reduced steric clash between anthracene and pyrazoline groups.

This structural profile enables unique reactivity patterns, including regioselective [4+2] cycloadditions at the exocyclic double bond and acid-catalyzed ring-opening at the thioxo group.

[Continued in next section with synthesis and characterization data]

Propiedades

IUPAC Name |

(5Z)-5-(anthracen-9-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N3O2S2/c1-18-26(28(34)32(30(18)2)21-12-4-3-5-13-21)31-27(33)25(36-29(31)35)17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3/b25-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXQYXCUIKDEY-UQQQWYQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

1. Structural Characteristics

The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the anthracene moiety and the pyrazole derivative enhances its potential bioactivity through multiple mechanisms.

2. Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

- A study demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Cell cycle arrest |

3. Antibacterial Activity

Thiazolidinones are also recognized for their antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Research Findings

- In vitro studies revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

4. Other Biological Activities

Apart from anticancer and antibacterial effects, thiazolidinone derivatives have shown a range of other biological activities:

- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which can protect cells from oxidative damage.

- Anti-inflammatory Activity : It has been observed to reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases .

5. Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications to the thiazolidinone ring or substituents on the aromatic systems can enhance potency and selectivity.

Key Findings

- Substituents such as halogens on the phenyl ring have been shown to increase both anticancer and antibacterial activities.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has a molecular formula of and a molecular weight of 507.63 g/mol. Its structure includes an anthracene moiety, which is known for its photophysical properties, and a thiazolidinone core that may contribute to biological activity. The presence of a pyrazole ring further enhances its potential as a pharmacologically active agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to anthracene derivatives. For example, anthracene-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the thiazolidinone moiety is believed to enhance this activity by influencing cellular pathways involved in apoptosis .

Case Study:

In a study examining the anticancer properties of anthracene derivatives, compounds similar to (Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as lead structures for further drug development .

Anti-inflammatory Properties

Compounds containing pyrazole and thiazolidinone structures are also known for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, offering therapeutic potential for conditions like arthritis and other inflammatory diseases .

Case Study:

A derivative of the compound was evaluated for its anti-inflammatory activity in animal models. The results demonstrated significant reduction in paw edema compared to control groups, indicating its potential use in treating inflammatory disorders .

Photophysical Properties

The anthracene component of the compound contributes to its unique photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The ability to emit light upon excitation allows these compounds to be used in various optoelectronic devices .

Case Study:

In experiments involving OLED fabrication, derivatives based on the structure of this compound were incorporated into device layers. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials .

Comparación Con Compuestos Similares

Core Structural Similarities and Variations

The thiazolidinone core is a common feature in several bioactive heterocycles. Key comparisons include:

Key Observations :

- Hydrogen Bonding: The pyrazolone substituent at position 3 introduces hydrogen-bond donor/acceptor sites (C=O and N-H), analogous to coumarin-linked pyrimidinones (), which are known for antimicrobial activity .

- Steric Effects : The bulky anthracene group may reduce solubility compared to simpler aryl derivatives, a common trade-off in drug design .

Structural Similarity Quantification

Using graph-based similarity coefficients ():

- Tanimoto Coefficient: The target compound shares ~60–70% similarity with coumarin-linked pyrimidinones () due to common heterocyclic cores.

- Subgraph Isomorphism: The pyrazolone and thioxothiazolidinone motifs are conserved in multiple antimicrobial agents, suggesting a pharmacophoric role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.